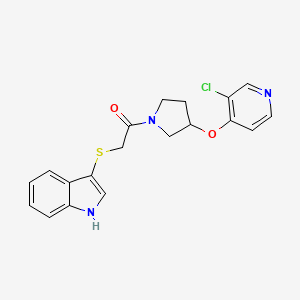
2-((1H-indol-3-yl)thio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-indol-3-yl)thio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound featuring an indole ring system, a pyrrolidine ring, and a chloropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The indole core can then be functionalized with a thiol group to introduce the (1H-indol-3-yl)thio moiety.
The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives. The chloropyridine moiety can be introduced through halogenation reactions, such as the Sandmeyer reaction, which involves the conversion of aniline derivatives to chloropyridines using copper(I) chloride and hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and minimize by-products. This might include the use of continuous flow reactors, which can offer better control over reaction parameters and improved safety compared to batch processes.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to a sulfonic acid or sulfoxide.
Reduction: : The pyrrolidine ring can be reduced to a piperidine ring.
Substitution: : The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: : Sulfonic acids or sulfoxides.
Reduction: : Piperidine derivatives.
Substitution: : Various substituted pyridines or pyrrolidines.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : Indole derivatives are known for their biological activity, and this compound could be explored for its potential antimicrobial, antiviral, or anticancer properties.
Medicine: : The compound's structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry: : It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The exact mechanism of action of this compound would depend on its biological target. indole derivatives are known to interact with various receptors and enzymes in the body. The thiol group could potentially form disulfide bonds with cysteine residues in proteins, affecting their function. The pyrrolidine ring might interact with enzymes or receptors, modulating their activity.
類似化合物との比較
This compound is unique due to its combination of an indole ring, a thiol group, and a chloropyridine moiety. Similar compounds might include:
Indole-3-thiols: : These compounds feature the indole ring and a thiol group but lack the pyrrolidine and chloropyridine moieties.
Chloropyridine derivatives: : These compounds contain the chloropyridine moiety but lack the indole and thiol groups.
Pyrrolidine derivatives: : These compounds have the pyrrolidine ring but lack the indole and chloropyridine moieties.
The presence of all three functional groups in this compound makes it distinct and potentially more versatile in its applications.
特性
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-9-21-7-5-17(15)25-13-6-8-23(11-13)19(24)12-26-18-10-22-16-4-2-1-3-14(16)18/h1-5,7,9-10,13,22H,6,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQGAIRIDIGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














